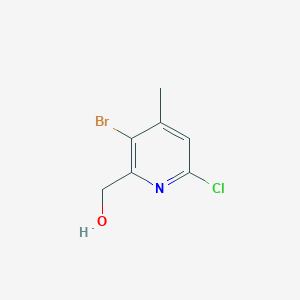
4-(4-(Piperidin-4-yl)pyrimidin-2-yl)morpholine
Overview
Description
“4-(4-(Piperidin-4-yl)pyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C13H20N4O . It has an average mass of 248.324 Da and a monoisotopic mass of 248.163712 Da . It is also known by other names such as “4-(4-Piperidinyl)-2-pyrimidinyl]morpholine” and "Morpholine, 4-[4-(4-piperidinyl)-2-pyrimidinyl]-" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H20N4O.2ClH/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17;;/h3,6,11,14H,1-2,4-5,7-10H2;2*1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 248.32 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis and Pharmacological Potential
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines incorporating morpholine and piperidine showed promising antihypertensive activity, highlighting the therapeutic potential of compounds with similar structures in cardiovascular research (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
- Novel derivatives of 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine were synthesized, indicating the chemical versatility and the potential for creating diverse therapeutic agents with these core structures (Karimian & Karimian, 2017).
Cancer Research and Kinase Inhibition
- A non-nitrogen containing morpholine isostere showed potential in inhibiting the PI3K-AKT-mTOR pathway, a critical target in cancer therapy. This indicates the utility of morpholine derivatives in developing novel cancer therapeutics (Hobbs et al., 2019).
Anti-Inflammatory Applications
- Certain pyrimidine derivatives, including those with morpholine and piperidine, demonstrated significant anti-inflammatory activity, suggesting their potential in treating inflammatory diseases (Chaydhary, Singh, & Kumarverma, 2015).
Antiglycation and Antioxidant Properties
- Compounds containing morpholino and piperazinomethyl groups exhibited antiglycation activities comparable to aminoguanidine and showed moderate antioxidant effects, presenting potential applications in managing diabetic complications and oxidative stress (Zhukovskaya et al., 2019).
Synthesis and Antibacterial Activity
- A study demonstrated the synthesis of novel pyrimidine derivatives with antibacterial activity, underscoring the role of these compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anti-Hyperglycemic Evaluation
- Carboximidamides derived from cyanamides, linked with pyrimidine and morpholine, showed a decrease in serum glucose levels, indicating their potential as anti-hyperglycemic agents (Moustafa et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-(4-piperidin-4-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-14-5-2-11(1)12-3-6-15-13(16-12)17-7-9-18-10-8-17/h3,6,11,14H,1-2,4-5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMZIXACXYXODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856588 | |
| Record name | 4-[4-(Piperidin-4-yl)pyrimidin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001754-73-9 | |
| Record name | 4-[4-(4-Piperidinyl)-2-pyrimidinyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001754-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Piperidin-4-yl)pyrimidin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




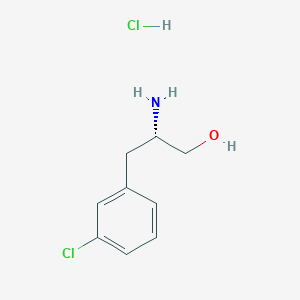


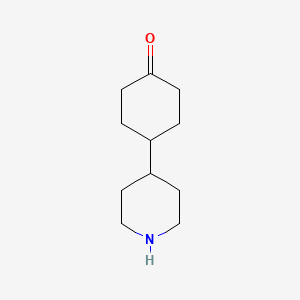
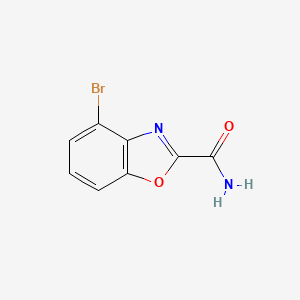


![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B1513182.png)

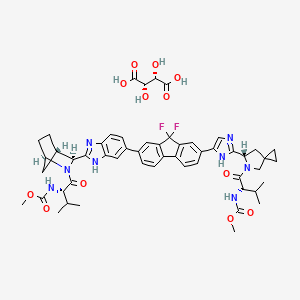
![Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]](/img/structure/B1513188.png)
